N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-cyclopentylacetamide
Description
This compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl core fused to a 2-chlorophenyl ring, with a 2-cyclopentylacetamide side chain. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-14-24-19-9-5-4-8-17(19)22(28)26(14)16-10-11-18(23)20(13-16)25-21(27)12-15-6-2-3-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCWNGQXQPOKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the chloro group: Chlorination of the quinazolinone core using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the phenyl ring: This step involves coupling reactions such as Suzuki or Heck coupling to introduce the phenyl ring.
Formation of the acetamide linkage: This can be done by reacting the intermediate with cyclopentylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the acetamide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-cyclopentylacetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studies have investigated its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Research has focused on its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Quinazolinone-Based Analogs
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 923225-19-8)
- Core Structure: Quinazolinone lacking the 2-methyl and 2-chloro substituents.
- Key Differences : Absence of chloro and methyl groups reduces steric bulk and electronic effects.
- Impact : Lower binding affinity to targets requiring hydrophobic interactions (e.g., kinase ATP-binding pockets) compared to the target compound .
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide (CAS 618443-59-7)
- Core Structure: Quinazolinone with 6,8-dichloro substitutions and a 2,3-dichlorophenyl group.
- Key Differences : Increased halogenation enhances lipophilicity but may reduce solubility.
- Impact: Potentially higher potency in hydrophobic environments (e.g., bacterial membranes) but lower bioavailability .
Spirocyclic and Sulfur-Containing Derivatives
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide (CAS 578737-19-6)
- Core Structure : Spirobenzoquinazoline with a sulfur-containing side chain.
- Key Differences : The spiro architecture introduces conformational rigidity, and the thioacetamide group alters electronic properties.
- Impact : May target enzymes sensitive to sulfur interactions (e.g., cysteine proteases) but could exhibit off-target effects compared to the target compound .
Heterocyclic Variants (Non-Quinazolinone)
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4)
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Compounds like those in require HPLC purification (e.g., 95–99% purity), suggesting the target compound may need similar rigorous optimization .
- Pharmacokinetics : The cyclopentyl group in the target compound likely improves metabolic stability compared to smaller alkyl chains (e.g., ’s cyclopropane derivatives) .
- Activity Prediction: The 2-methylquinazolinone and chloro substituents may enhance selectivity for kinases like EGFR, whereas dichloro analogs () could prioritize antibacterial targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-cyclopentylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. A common approach includes:
Quinazolinone Formation : Condensation of anthranilic acid derivatives with cyclopentylacetamide precursors under reflux conditions using dry acetone and anhydrous potassium carbonate as a base .
Substitution Reactions : Chlorination at the 2-position of the phenyl ring via electrophilic substitution, followed by coupling with the cyclopentylacetamide moiety using coupling agents like DCC (dicyclohexylcarbodiimide) .
Key parameters include reaction time (e.g., 18 hours for reflux) and solvent selection (polar aprotic solvents enhance nucleophilicity).
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization involves:
Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the quinazolinone core (e.g., carbonyl resonance at ~170 ppm) and cyclopentyl group integration .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak matching the molecular formula (e.g., CHClNO).
Infrared Spectroscopy (IR) : Identification of amide (1650–1700 cm) and ketone (1750 cm) stretches .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the quinazolinone core?
- Methodological Answer : Yield optimization requires:
Temperature Control : Maintaining reflux conditions (e.g., 60–80°C in acetone) to balance reaction rate and side-product formation .
Base Selection : Using anhydrous potassium carbonate instead of sodium hydroxide to minimize hydrolysis of sensitive intermediates .
Purification Strategies : Column chromatography with gradients of ethyl acetate/hexane to isolate the quinazolinone derivative (reported yields up to 93% under optimized conditions) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability. Solutions include:
Dose-Response Validation : Replicating experiments across multiple cell lines (e.g., cancer vs. non-cancer) with standardized IC protocols .
Molecular Docking Studies : Computational modeling to identify binding interactions with target proteins (e.g., kinase domains), clarifying structure-activity relationships (SAR) .
Metabolic Stability Tests : Assessing liver microsome stability to rule out pharmacokinetic discrepancies .
Q. How can the compound’s solubility be improved for in vivo studies without structural modification?
- Methodological Answer :
Co-Solvent Systems : Use of DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining biocompatibility .
Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
pH Adjustment : Buffering to physiological pH (7.4) to stabilize the compound in solution .
Data Contradiction Analysis
Q. Why do different studies report varying efficacy in enzyme inhibition assays?
- Methodological Answer : Variations may stem from:
Enzyme Source Differences : Recombinant vs. native enzymes (e.g., human vs. murine kinases) .
Assay Conditions : ATP concentration adjustments (e.g., 1 mM vs. 10 µM) can alter IC values significantly.
Positive Controls : Normalizing data against reference inhibitors (e.g., staurosporine for kinase assays) ensures comparability .
Experimental Design Considerations
Q. What in vitro models are most suitable for evaluating this compound’s anticancer potential?
- Methodological Answer : Prioritize:
Cell Line Panels : NCI-60 or Cancer Cell Line Encyclopedia (CCLE) for broad-spectrum activity profiling .
3D Tumor Spheroids : Mimicking in vivo tumor microenvironments to assess penetration and efficacy .
Combination Studies : Testing synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
Structural and Mechanistic Insights
Q. How does the cyclopentyl group influence the compound’s pharmacokinetic profile?
- Methodological Answer : The cyclopentyl moiety:
Enhances Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability but potentially reducing aqueous solubility .
Metabolic Stability : Steric hindrance from the cyclopentyl group slows cytochrome P450-mediated oxidation .
Target Binding : Molecular dynamics simulations suggest the group occupies hydrophobic pockets in kinase ATP-binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
